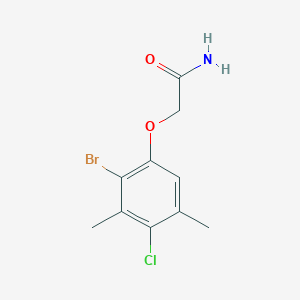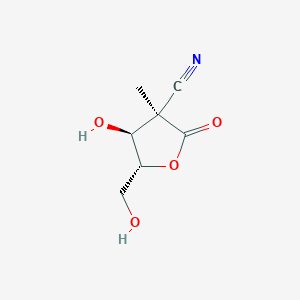
(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyl-2-oxooxolane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyl-2-oxooxolane-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyl-2-oxooxolane-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include the use of protecting groups to safeguard reactive functional groups during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyl-2-oxooxolane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols.
Scientific Research Applications
(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyl-2-oxooxolane-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyl-2-oxooxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyl-2-oxooxolane-3-carbonitrile is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C7H9NO4 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyl-2-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO4/c1-7(3-8)5(10)4(2-9)12-6(7)11/h4-5,9-10H,2H2,1H3/t4-,5-,7-/m1/s1 |
InChI Key |
MDPCPNNVFAAMCN-WYDQCIBASA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1=O)CO)O)C#N |
Canonical SMILES |
CC1(C(C(OC1=O)CO)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


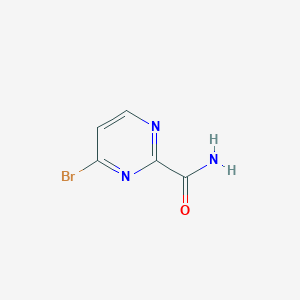
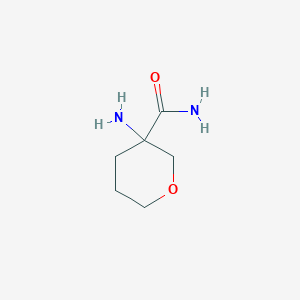
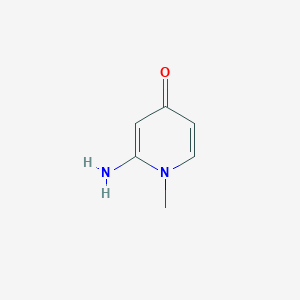

![(S)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13019973.png)
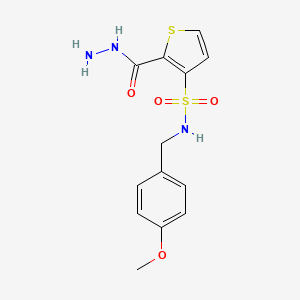
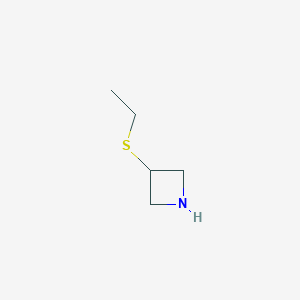
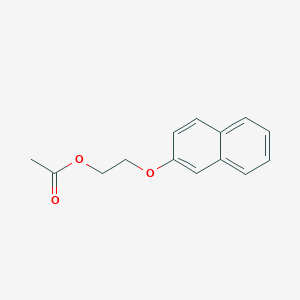
![4-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13019993.png)
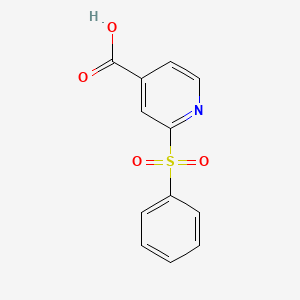
![dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine](/img/structure/B13020007.png)
![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate](/img/structure/B13020019.png)
![5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13020021.png)
